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molecular formula C10H11BrF3N3 B8427903 1-(5-Bromo-3-trifluoromethyl-pyridin-2-yl)-piperazine

1-(5-Bromo-3-trifluoromethyl-pyridin-2-yl)-piperazine

Cat. No. B8427903
M. Wt: 310.11 g/mol
InChI Key: VCJHBINTZRJPNW-UHFFFAOYSA-N
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Patent
US07582761B2

Procedure details

To a suspension of 1-(3-trifluoromethyl-pyridin-2-yl)-piperazine (230 mg, 1 mmol, Oakwood Products) in dichloromethane (5 mL) was added a solution of bromine in dichloromethane (1.5 mL, 1 M, 1.5 mmol). The reaction mixture was stirred at 25° C. for 2 h. The precipitated yellow solid was filtered, washed with small amount of methanol and dried in vacuo to give the title compound as a yellow amorphous solid. MS (ESI, pos. ion) m/z: 311 (M+1).
Quantity
230 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:16])([F:15])[C:3]1[C:4]([N:9]2[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)=[N:5][CH:6]=[CH:7][CH:8]=1.[Br:17]Br>ClCCl>[Br:17][C:7]1[CH:8]=[C:3]([C:2]([F:1])([F:15])[F:16])[C:4]([N:9]2[CH2:10][CH2:11][NH:12][CH2:13][CH2:14]2)=[N:5][CH:6]=1

Inputs

Step One
Name
Quantity
230 mg
Type
reactant
Smiles
FC(C=1C(=NC=CC1)N1CCNCC1)(F)F
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Name
Quantity
1.5 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 25° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated yellow solid was filtered
WASH
Type
WASH
Details
washed with small amount of methanol
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)N1CCNCC1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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